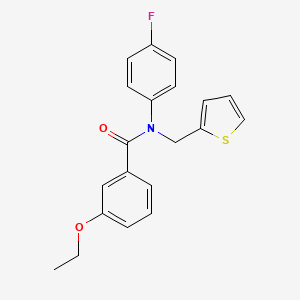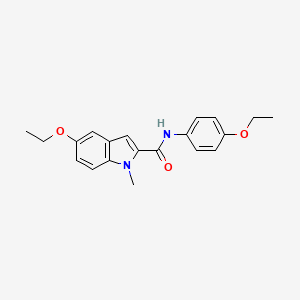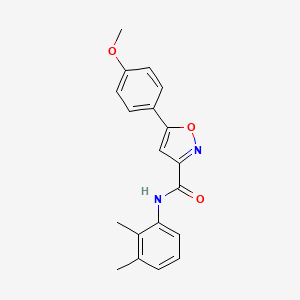![molecular formula C20H15ClF3N3O3S B11366936 5-chloro-2-[(2-methylbenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11366936.png)
5-chloro-2-[(2-methylbenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-[(2-methylbenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is a complex organic compound that features a pyrimidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(2-methylbenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Substitution Reactions: The chloro and trifluoromethyl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated reagents.
Amidation: The carboxamide group is typically introduced through an amidation reaction involving the corresponding carboxylic acid and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Products may include benzylic alcohols or ketones.
Reduction: Products may include sulfides.
Substitution: Products depend on the nucleophile used, such as amines or thiols.
Scientific Research Applications
5-chloro-2-[(2-methylbenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of specific functional groups on biological activity.
Industrial Applications:
Mechanism of Action
The mechanism of action of 5-chloro-2-[(2-methylbenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting or modulating their activity. The molecular targets and pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-[(2-methylbenzyl)sulfonyl]-N-phenylpyrimidine-4-carboxamide
- 5-chloro-2-[(2-methylbenzyl)sulfonyl]-N-[3-(methyl)phenyl]pyrimidine-4-carboxamide
Uniqueness
The presence of the trifluoromethyl group in 5-chloro-2-[(2-methylbenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its biological activity and pharmacokinetic profile compared to similar compounds.
Properties
Molecular Formula |
C20H15ClF3N3O3S |
|---|---|
Molecular Weight |
469.9 g/mol |
IUPAC Name |
5-chloro-2-[(2-methylphenyl)methylsulfonyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H15ClF3N3O3S/c1-12-5-2-3-6-13(12)11-31(29,30)19-25-10-16(21)17(27-19)18(28)26-15-8-4-7-14(9-15)20(22,23)24/h2-10H,11H2,1H3,(H,26,28) |
InChI Key |
YWMXQYRZEWQDTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-bromo-4,5-diethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11366864.png)
![4-methoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B11366876.png)
![2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide](/img/structure/B11366877.png)
![2-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-N-(3-chlorophenyl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11366880.png)
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B11366883.png)
![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B11366884.png)

![2-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(4-methylphenyl)pyridine-3-carboxamide](/img/structure/B11366888.png)
![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B11366891.png)
![5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B11366903.png)

![5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11366913.png)

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide](/img/structure/B11366918.png)
